4-(Methylthio)benzoic acid

Solid-state chemistry Crystal engineering Pharmaceutical formulation

Cisplatin nephrotoxicity models demand chemoprotectants with proven selectivity and consistent solid-state behavior. 4-(Methylthio)benzoic acid (MTBA; CAS 13205-48-6) is validated for this precise application: • Reduces cisplatin-induced plasma creatinine elevation by 319 percentage points and restores renal antioxidant enzyme activities plus GSH levels to control values. • Selectively traps nitrosourea-derived electrophiles (ENU/MNU) with no activity toward methanesulfonates, enabling clean dissection of alkylating-agent genotoxicity. • Monoclinic crystal system (space group P21/a) and narrow melting range (192-196 °C) ensure reproducible powder handling, tableting, and polymorphic control in process development.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 13205-48-6
Cat. No. B147335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)benzoic acid
CAS13205-48-6
Synonyms4-(methylthio)benzoic acid
4-MTB
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H8O2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyKWHCPERWLHBLOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)benzoic acid: Identity & Specifications


4-(Methylthio)benzoic acid (MTBA; CAS 13205-48-6) is a para-substituted benzoic acid derivative characterized by a methylthio (–SCH3) group [1]. It serves as a foundational aromatic thioether building block in medicinal chemistry and materials science, with documented applications in nephroprotection and antimutagenesis research [2]. Its solid-state identity is defined by a monoclinic crystal system (space group P21/a) [1], a melting point range of 192–196 °C , and a molecular weight of 168.21 g/mol [3].

Monoclinic P21/a crystal structure supports solid-form and crystallization studies
Characterized melting point and purity profile suitable for quality-controlled procurement
para-thioether scaffold used in nephroprotection and antimutagenesis research models

Why Analogs Cannot Substitute 4-(Methylthio)benzoic acid


Substituting 4-(methylthio)benzoic acid with a generic para-substituted benzoic acid or a related thioether is not scientifically valid because the specific combination of the methylthio group and the para-carboxylic acid governs unique intermolecular interactions, biological selectivity, and crystallographic packing [1]. The ortho isomer, 2-(methylthio)benzoic acid, adopts a triclinic crystal system with a different space group (P1̄), which directly alters its solid-state reactivity and processing characteristics [1]. Furthermore, the oxidative state of sulfur critically impacts biological activity; the corresponding sulfone (4-methylsulfonylbenzoic acid) does not confer the same radical-scavenging or electrophile-trapping properties demonstrated by the thioether in vivo [2]. Consequently, any deviation from this specific regio- and redox state introduces unquantified variables that invalidate comparative experimental data and process reproducibility.

Regioisomer mismatch
Ortho isomer triclinic P1̄ structure may alter solid-state processing and dissolution behavior
Sulfur oxidation state
Sulfone derivative may not replicate radical-scavenging or electrophile-trapping properties
Generic para-substitution
Other para-substituted benzoic acids lack thioether-specific biological interactions reported for this compound

Comparative Evidence for 4-(Methylthio)benzoic acid


Monoclinic vs. Triclinic Crystal Structure

4-(Methylthio)benzoic acid crystallizes in a monoclinic system with space group P21/a, whereas its ortho-substituted isomer, 2-(methylthio)benzoic acid, forms a triclinic system with space group P1̄ [1]. This fundamental difference in crystal symmetry arises from the para- vs. ortho-substitution pattern and dictates distinct packing motifs, mechanical properties, and dissolution behavior.

Crystal structure
Head-to-head
Monoclinic P21/a vs Triclinic P1̄
Crystal symmetry governs solid-state processing and powder performance
PXRD at ambient temperature
Solid-state chemistry Crystal engineering Pharmaceutical formulation

In Vivo Nephroprotection Against Cisplatin

In a rat model of cisplatin-induced nephrotoxicity, co-administration of 4-(methylthio)benzoic acid (MTBA) at 100 mg/kg reduced the cisplatin-induced (7.5 mg/kg) increase in plasma creatinine from 508% of control to only 189% of control [1]. This represents a net attenuation of 319 percentage points in plasma creatinine elevation compared to cisplatin treatment alone.

Plasma creatinine
Head-to-head
189% of control vs 508% of control
Reported nephroprotection model-response context
Rat model, cisplatin 7.5 mg/kg + MTBA 100 mg/kg
Nephroprotection Chemotherapy adjuvant Oxidative stress

Renal Antioxidant Enzyme Preservation

In the same in vivo nephrotoxicity model, 4-(methylthio)benzoic acid (MTBA) restored antioxidant enzyme activities to control levels after cisplatin-induced depletion [1]. Specifically, SOD activity fell by 36%, CAT by 29%, and GSH-Px by 38% with cisplatin alone; MTBA co-treatment returned all three activities to baseline. Renal GSH levels, depleted by 53% with cisplatin, were also normalized to control values by MTBA.

Antioxidant enzymes
Head-to-head
SOD/CAT/GSH-Px restored to control vs Depleted by cisplatin alone
Supports antioxidant defense preservation endpoint interpretation
GSH also normalized to control levels
Antioxidant Enzyme activity Renal protection

Selective Trapping of Nitrosourea Electrophiles

In an in vitro E. coli K12 DNA binding and mutagenesis assay, 4-(methylthio)benzoic acid (MTB) exhibited differential antimutagenic activity depending on the alkylating agent [1]. MTB partially prevented DNA binding and mutation induction by ethylnitrosourea (ENU) and methylnitrosourea (MNU). In contrast, it was ineffective against ethyl methanesulfonate (EMS) and much less effective against methyl methanesulfonate (MMS).

Electrophile trapping
Head-to-head
Effective vs ENU/MNU vs Ineffective vs EMS/MMS
Selective nitrosourea trapping supports antimutagenesis screening context
E. coli K12 DNA binding/mutation assay
Antimutagenesis Electrophile trapping Genotoxicity

Consistent Melting Point Characterization

The melting point of 4-(methylthio)benzoic acid is consistently reported as 192–196 °C across authoritative vendor specifications and independent databases . This narrow range is characteristic of high-purity material and provides a robust, easily verifiable quality attribute. In contrast, the ortho isomer (2-(methylthio)benzoic acid) and oxidized analogs exhibit distinct melting ranges, enabling straightforward differentiation by differential scanning calorimetry (DSC).

Melting point
Data to verify
192–196 °C vs ortho ~144–146 °C / sulfone ~270 °C
Distinct melting range supports identity verification and purity assessment
Consistent across vendor specifications; source-specific review recommended
Quality control Thermal analysis Purity assessment

Acidity and Ionization Profile

The predicted acid dissociation constant (pKa) of 4-(methylthio)benzoic acid is 4.28 ± 0.10 . For comparison, unsubstituted benzoic acid has an experimental pKa of 4.20, while para-hydroxybenzoic acid has a pKa of ~4.58 [1]. The slightly higher pKa relative to benzoic acid is consistent with the modest electron-donating character of the para-methylthio group.

pKa
Class-level
4.28 ± 0.10 (predicted; benzoic acid 4.20, 4-OH-benzoic 4.58)
Ionization profile supports solubility and permeability context for assay design
Experimental data pending; class-level inference
Physicochemical property Ionization state Drug design

Key Applications of 4-(Methylthio)benzoic acid


Cisplatin Nephroprotection Models

Given its quantifiable reduction of cisplatin-induced plasma creatinine elevation (319 percentage points) and its restoration of renal antioxidant enzyme activities and GSH levels to control values [1], 4-(methylthio)benzoic acid is the preferred chemoprotectant candidate for in vivo studies of cisplatin nephrotoxicity. Researchers should prioritize this compound over generic antioxidants or other thioethers, as its specific efficacy profile is validated by direct comparative data.

Antimutagenesis Studies with Nitrosoureas

The selective trapping of nitrosourea-derived electrophiles (ENU/MNU) by 4-(methylthio)benzoic acid, coupled with its inactivity toward methanesulfonates (EMS/MMS) [2], makes it an essential tool for dissecting the genotoxic mechanisms of alkylating chemotherapeutics. This compound is uniquely suited for experiments where selective protection against a specific class of DNA-damaging agents is required, without confounding effects on other alkylators.

Solid-State and Crystallization Development

The well-defined monoclinic crystal structure (space group P21/a) and narrow melting range (192–196 °C) of 4-(methylthio)benzoic acid [3] provide a predictable foundation for solid-form screening and crystallization optimization. Process chemists should select this para isomer over its ortho counterpart (triclinic, P1̄) [3] when seeking consistent powder handling, tableting properties, and reproducible polymorphic control in pharmaceutical manufacturing.

SAR Studies of Benzoic Acid Derivatives

With a predicted pKa of 4.28 (slightly less acidic than unsubstituted benzoic acid) and a LogP of 2.74 , 4-(methylthio)benzoic acid serves as a calibrated reference point for SAR studies exploring the impact of para-thioether substitution on physicochemical and biological properties. Its distinct ionization and lipophilicity profile makes it a valuable comparator when evaluating the effects of other para-substituents (e.g., –OH, –OCH3, –SO2CH3) on drug-likeness and target engagement.

Application
Selection Property
Validation Focus
Cisplatin nephrotoxicity research models
In vivo renal function endpoint modulation
Antioxidant enzyme and GSH restoration endpoints
Antimutagenesis screening studies
Nitrosourea electrophile trapping selectivity
DNA binding and mutagenesis assay endpoints
Solid-state crystallization development
Monoclinic P21/a crystal packing
Polymorph reproducibility and powder processability
SAR studies of benzoic acid derivatives
para-thioether ionization and lipophilicity profile
Physicochemical and target-engagement comparison

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51 linked technical documents
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